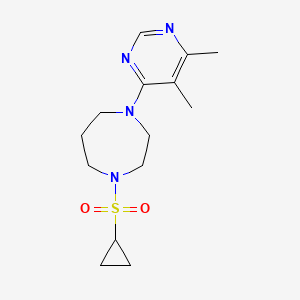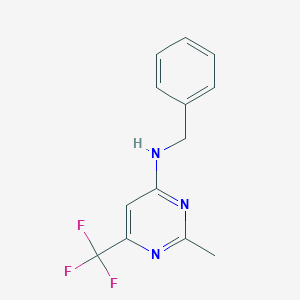
1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane, also known as CPDD, is a unique cyclic compound that has been of interest to scientists due to its potential applications in a variety of fields, including pharmaceuticals, biochemistry, and materials science. CPDD is a novel heterocyclic compound that is composed of a five-membered cyclopropanesulfonyl ring and a six-membered pyrimidin-4-yl ring. This compound has several unique characteristics, including its high thermodynamic stability, low reactivity, and its ability to form hydrogen bonds.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane has been studied extensively in the scientific community due to its potential applications in a variety of fields. In the pharmaceutical industry, 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane has been studied for its potential use in the synthesis of new polymers and other materials. In biochemistry, 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane has been studied for its potential use in the synthesis of new enzymes and other biologically active molecules.
Mechanism of Action
The exact mechanism of action of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is not yet fully understood. However, it is believed that the cyclopropanesulfonyl ring of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane acts as a hydrogen bond acceptor, while the pyrimidin-4-yl ring acts as a hydrogen bond donor. This allows 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane to interact with other molecules in a unique way, which can lead to the formation of new chemical bonds and the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane have not yet been extensively studied. However, it is believed that 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane has the potential to interact with a variety of biological molecules, including proteins, enzymes, and nucleic acids. These interactions could potentially lead to the formation of new molecules or the modulation of existing biological pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane in laboratory experiments include its high thermodynamic stability, low reactivity, and its ability to form hydrogen bonds. These properties make 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane an ideal candidate for use in a variety of chemical reactions, including polymerization, condensation, and cyclization reactions. However, 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is a relatively new compound, and as such, there is still much to learn about its properties and potential applications.
Future Directions
The potential applications of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane are still being explored, and there are many possible future directions for research. One potential direction is the development of new methods for synthesizing 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane and related compounds. Additionally, further research into the biochemical and physiological effects of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane could lead to new therapeutic applications. Finally, further research into the properties of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane could lead to the development of new materials and polymers with unique properties.
Synthesis Methods
1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane can be synthesized by a variety of methods. One of the most common approaches is the direct cyclization of the corresponding 1,4-diazacycloalkane with a cyclopropanesulfonyl halide, such as trifluoromethanesulfonyl chloride. This method is relatively simple and efficient, and yields the desired product in high yields. Other methods for synthesizing 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane include the reaction of a 1,4-diazacycloalkane with a cyclopropanesulfonyl anion, or the reaction of a 1,4-diazacycloalkane with an aldehyde and a cyclopropanesulfonyl halide.
properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-11-12(2)15-10-16-14(11)17-6-3-7-18(9-8-17)21(19,20)13-4-5-13/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGZINFMRFOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCN(CC2)S(=O)(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458380.png)
![4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6458385.png)
![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6458386.png)
![2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6458393.png)
![3-methoxy-N-methyl-N-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B6458395.png)
![4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B6458410.png)

![N-ethyl-6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6458423.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6458445.png)
![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6458454.png)
![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B6458473.png)
![4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458480.png)
![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458481.png)